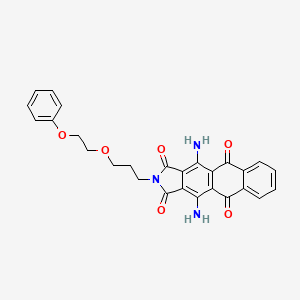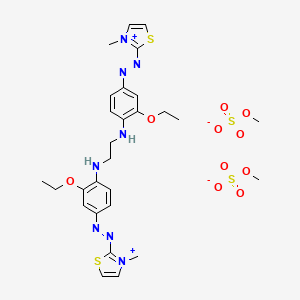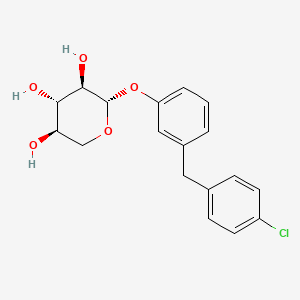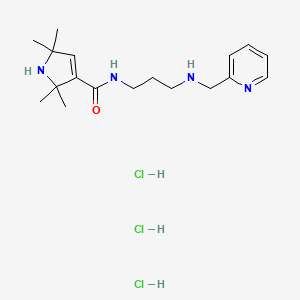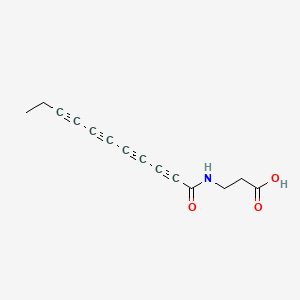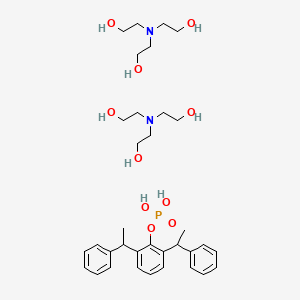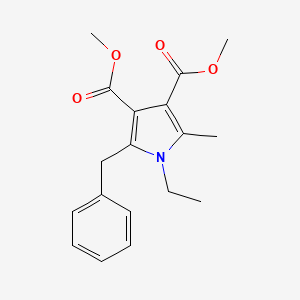
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is a chemical compound known for its unique structure and properties It belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester typically involves the reaction of pyrrole derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 1H-pyrrole-3,4-dicarboxylic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The aromatic ring of the pyrrole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Bromine, nitric acid; room temperature or elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
- 1H-Pyrrole-2,3-dicarboxylic acid, dimethyl ester
- 1H-Pyrrole-3,4-dicarboxylic acid, 1-methyl-2-phenyl-, dimethyl ester
- 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-, dimethyl ester
Uniqueness
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
121409-68-5 |
|---|---|
分子式 |
C18H21NO4 |
分子量 |
315.4 g/mol |
IUPAC名 |
dimethyl 2-benzyl-1-ethyl-5-methylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C18H21NO4/c1-5-19-12(2)15(17(20)22-3)16(18(21)23-4)14(19)11-13-9-7-6-8-10-13/h6-10H,5,11H2,1-4H3 |
InChIキー |
CXTDYHPBVWCVAI-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


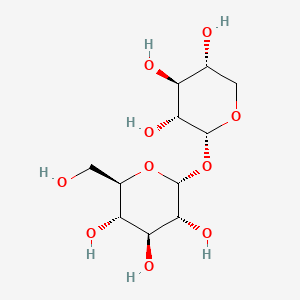


![Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate](/img/structure/B12697878.png)
